6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine” belongs to the class of quinazoline derivatives . Quinazolines are heterocyclic compounds that have been studied for their potential therapeutic properties .
Molecular Structure Analysis
The compound contains a quinazoline core, which is a bicyclic system consisting of two fused six-membered rings, a benzene ring, and a pyrimidine ring. It also has methoxy groups at the 6 and 7 positions, an oxolan-2-ylmethyl group attached to the nitrogen atom, and an amine group at the 4 position .Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, particularly at the nitrogen atoms and any substituents they may have .Aplicaciones Científicas De Investigación
Antimalarial Drug Development
The synthesis and evaluation of 6,7-dimethoxyquinazoline derivatives, including compounds structurally related to 6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine, have highlighted their potential in antimalarial drug development. Studies involving structure-activity relationship analyses have led to the identification of derivatives with significant antimalarial activity, making them promising leads for new antimalarial therapies. These findings underscore the versatility of the quinazoline scaffold in medicinal chemistry, particularly for addressing global health challenges like malaria (Mizukawa et al., 2021).
Anti-tubercular Agents
Research into 4-anilinoquinolines and 4-anilinoquinazolines, closely related to the 6,7-dimethoxyquinazoline framework, has identified novel inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. These compounds exhibit potent anti-tubercular activity with minimal toxicity, highlighting their potential as new therapeutic agents against tuberculosis. The identification of key structural features essential for Mtb inhibition within this class of compounds provides valuable insights for the design of more effective anti-tubercular drugs (Asquith et al., 2019).
Synthetic Methodologies
The development of synthetic methodologies for quinazoline derivatives, including 6,7-dimethoxyquinazolines, has broad implications for drug discovery. Efficient synthetic routes enable the generation of diverse quinazoline-based libraries for biological screening, thereby accelerating the discovery of new therapeutic agents. These synthetic advancements contribute to the expansion of the chemical space accessible for drug development, facilitating the exploration of novel quinazoline-based pharmacophores (Costa et al., 2004).
Mecanismo De Acción
Target of Action
It is known that quinazoline derivatives have a wide range of pharmacological activities and are used in the treatment of hypertension, viral infections, tumors, and malaria .
Mode of Action
It is known that quinazoline derivatives have been intensively studied as kinase inhibitors . Kinase inhibitors work by blocking the action of a particular enzyme, kinase, which is necessary for the growth and proliferation of cancer cells .
Biochemical Pathways
It is known that kinase inhibitors, such as those containing a quinazoline skeleton, can affect the raf/mek/erk signaling pathway and receptor tyrosine kinases .
Result of Action
The search results indicate that 6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine has shown high anti-malarial activity and is considered a promising lead for anti-malarial drugs . In addition, some quinazoline derivatives have shown excellent potency against various cancer cell lines .
Propiedades
IUPAC Name |
6,7-dimethoxy-N-(oxolan-2-ylmethyl)quinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-19-13-6-11-12(7-14(13)20-2)17-9-18-15(11)16-8-10-4-3-5-21-10/h6-7,9-10H,3-5,8H2,1-2H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCVARSBGATXQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NCC3CCCO3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-N-(tetrahydrofuran-2-ylmethyl)quinazolin-4-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.